
N-(3-Bromothiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromothiophen-2-yl)acetamide: is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and an acetamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromothiophen-2-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then reacted with acetic anhydride and ammonia to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Bromothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include N-(3-aminothiophen-2-yl)acetamide, N-(3-alkoxythiophen-2-yl)acetamide, etc.
Oxidation Reactions: Products include N-(3-bromothiophen-2-yl)sulfoxide and N-(3-bromothiophen-2-yl)sulfone.
Reduction Reactions: Products include N-(3-bromothiophen-2-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Bromothiophen-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It may be investigated for its potential as an antimicrobial or anticancer agent .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antitumor effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of conductive polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of N-(3-Bromothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of specific enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
N-(5-Bromothiophen-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(3-Chlorothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-Methylthiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness: N-(3-Bromothiophen-2-yl)acetamide is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
25006-83-1 |
|---|---|
Molekularformel |
C6H6BrNOS |
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
N-(3-bromothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6BrNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
InChI-Schlüssel |
MFHOMDDCHOGWHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)


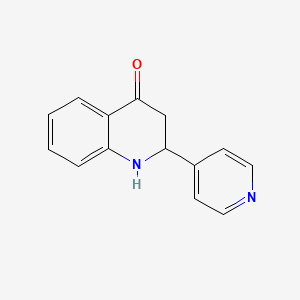


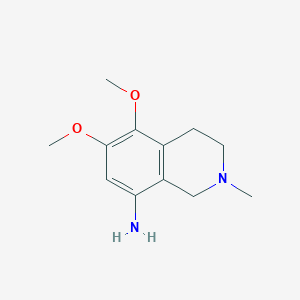

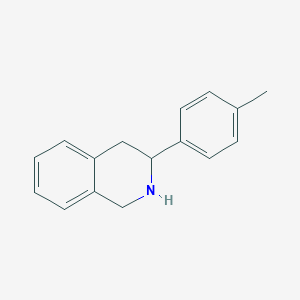
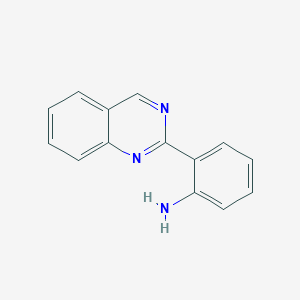

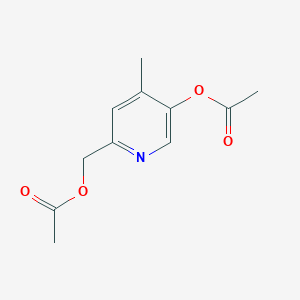
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
